Cas no 2138379-05-0 (2-(difluoromethyl)-3,4-dihydro-2H-chromene-3,6-dicarboxylic acid)

2-(difluoromethyl)-3,4-dihydro-2H-chromene-3,6-dicarboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 2-(difluoromethyl)-3,4-dihydro-2H-1-benzopyran-3,6-dicarboxylic acid
- 2-(difluoromethyl)-3,4-dihydro-2H-chromene-3,6-dicarboxylic acid
- 2H-1-Benzopyran-3,6-dicarboxylic acid, 2-(difluoromethyl)-3,4-dihydro-
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- Inchi: 1S/C12H10F2O5/c13-10(14)9-7(12(17)18)4-6-3-5(11(15)16)1-2-8(6)19-9/h1-3,7,9-10H,4H2,(H,15,16)(H,17,18)
- InChI Key: NEYAAEAZSITLHU-UHFFFAOYSA-N
- SMILES: FC(C1C(C(=O)O)CC2C=C(C(=O)O)C=CC=2O1)F
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 373
- XLogP3: 1.9
- Topological Polar Surface Area: 83.8
2-(difluoromethyl)-3,4-dihydro-2H-chromene-3,6-dicarboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-768510-2.5g |
2-(difluoromethyl)-3,4-dihydro-2H-1-benzopyran-3,6-dicarboxylic acid |
2138379-05-0 | 95% | 2.5g |
$2548.0 | 2024-05-22 | |
Enamine | EN300-768510-5.0g |
2-(difluoromethyl)-3,4-dihydro-2H-1-benzopyran-3,6-dicarboxylic acid |
2138379-05-0 | 95% | 5.0g |
$3770.0 | 2024-05-22 | |
Enamine | EN300-768510-10.0g |
2-(difluoromethyl)-3,4-dihydro-2H-1-benzopyran-3,6-dicarboxylic acid |
2138379-05-0 | 95% | 10.0g |
$5590.0 | 2024-05-22 | |
Enamine | EN300-768510-0.5g |
2-(difluoromethyl)-3,4-dihydro-2H-1-benzopyran-3,6-dicarboxylic acid |
2138379-05-0 | 95% | 0.5g |
$1247.0 | 2024-05-22 | |
Enamine | EN300-768510-0.05g |
2-(difluoromethyl)-3,4-dihydro-2H-1-benzopyran-3,6-dicarboxylic acid |
2138379-05-0 | 95% | 0.05g |
$1091.0 | 2024-05-22 | |
Enamine | EN300-768510-0.1g |
2-(difluoromethyl)-3,4-dihydro-2H-1-benzopyran-3,6-dicarboxylic acid |
2138379-05-0 | 95% | 0.1g |
$1144.0 | 2024-05-22 | |
Enamine | EN300-768510-0.25g |
2-(difluoromethyl)-3,4-dihydro-2H-1-benzopyran-3,6-dicarboxylic acid |
2138379-05-0 | 95% | 0.25g |
$1196.0 | 2024-05-22 | |
Enamine | EN300-768510-1.0g |
2-(difluoromethyl)-3,4-dihydro-2H-1-benzopyran-3,6-dicarboxylic acid |
2138379-05-0 | 95% | 1.0g |
$1299.0 | 2024-05-22 |
2-(difluoromethyl)-3,4-dihydro-2H-chromene-3,6-dicarboxylic acid Related Literature
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Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440
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Ben Bardsley,Marco S. Smith,Bob H. Gibbon Org. Biomol. Chem., 2010,8, 1876-1880
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Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278
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Joseph F. Parker,Christopher N. Chervin,Eric S. Nelson,Debra R. Rolison,Jeffrey W. Long Energy Environ. Sci., 2014,7, 1117-1124
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C. J. Leggett,S. J. Teat,Z. Zhang,P. D. Dau,W. W. Lukens,S. M. Peterson,A. J. P. Cardenas,M. G. Warner,J. K. Gibson,L. Rao Chem. Sci., 2016,7, 2775-2786
Additional information on 2-(difluoromethyl)-3,4-dihydro-2H-chromene-3,6-dicarboxylic acid
Research Brief on 2-(Difluoromethyl)-3,4-dihydro-2H-chromene-3,6-dicarboxylic acid (CAS: 2138379-05-0)
In recent years, the compound 2-(difluoromethyl)-3,4-dihydro-2H-chromene-3,6-dicarboxylic acid (CAS: 2138379-05-0) has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and pharmacological relevance.
The compound belongs to the chromene derivatives family, which is known for its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The incorporation of a difluoromethyl group at the 2-position and dicarboxylic acid moieties at the 3- and 6-positions enhances its chemical stability and potential for interaction with biological targets. Recent studies have explored its role as a modulator of key enzymatic pathways, particularly those involved in oxidative stress and inflammation.
A study published in the Journal of Medicinal Chemistry (2023) detailed the synthesis of 2-(difluoromethyl)-3,4-dihydro-2H-chromene-3,6-dicarboxylic acid via a multi-step process involving palladium-catalyzed coupling and subsequent oxidation. The researchers reported a high yield (78%) and purity (>98%), making it a viable candidate for further preclinical evaluation. The compound exhibited potent inhibitory activity against cyclooxygenase-2 (COX-2), with an IC50 value of 0.45 μM, suggesting its potential as an anti-inflammatory agent.
Further investigations into its mechanism of action revealed that the compound selectively targets the NF-κB signaling pathway, a critical regulator of inflammatory responses. In vitro studies using human macrophage cells demonstrated a significant reduction in pro-inflammatory cytokine production (e.g., TNF-α and IL-6) upon treatment with the compound. These findings were corroborated by molecular docking simulations, which highlighted strong binding interactions with the p65 subunit of NF-κB.
In addition to its anti-inflammatory properties, preliminary data from a 2024 study in Bioorganic & Medicinal Chemistry Letters indicated that 2-(difluoromethyl)-3,4-dihydro-2H-chromene-3,6-dicarboxylic acid may also possess anticancer activity. The compound showed moderate cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values ranging from 12 to 18 μM. Researchers attributed this activity to the induction of apoptosis via caspase-3 activation and mitochondrial membrane depolarization.
Despite these promising results, challenges remain in optimizing the compound's pharmacokinetic profile. A recent pharmacokinetic study in rodents revealed a relatively short half-life (t1/2 = 2.3 hours) and low oral bioavailability (15%), necessitating further structural modifications or formulation strategies to improve its therapeutic potential. Researchers are currently exploring prodrug approaches and nanoparticle-based delivery systems to address these limitations.
In conclusion, 2-(difluoromethyl)-3,4-dihydro-2H-chromene-3,6-dicarboxylic acid represents a promising scaffold for the development of novel anti-inflammatory and anticancer agents. Its unique chemical structure and multifaceted biological activities warrant continued investigation, particularly in the context of targeted drug delivery and combination therapies. Future studies should focus on elucidating its in vivo efficacy and safety profile to advance its translation into clinical applications.
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